Tetrahydrofuran

Description

Overview of Tetrahydrofuran's Significance in Advanced Chemical Synthesis and Materials Science

In advanced chemical synthesis, THF serves as a critical reaction medium for numerous transformations. Its capacity to stabilize reactive intermediates, such as Grignard reagents and organolithium compounds, is paramount in organometallic chemistry wikipedia.orgsigmaaldrich.comorganicchemistrytutor.comontosight.aichemcess.com. It facilitates reactions like hydroboration, McMurry coupling, and various transition metal-catalyzed cross-coupling reactions, often leading to improved yields and reaction rates compared to other solvents wikipedia.orgchemcess.comwhiterose.ac.ukrsc.org. For instance, in Ullmann coupling reactions, THF has been shown to provide excellent yields for C-C, C-O, and C-N bond formations, outperforming nonpolar solvents like toluene (B28343) and benzene (B151609) researchgate.net.

In materials science, THF's significance is equally profound. It is a crucial solvent in the production and processing of polymers such as polyvinyl chloride (PVC) and polyurethanes chem.companylaballey.com. Furthermore, THF is the primary monomer for the synthesis of polythis compound (PTMEG), also known as poly(tetramethylene ether) glycol. PTMEG is a key component in the manufacturing of high-performance materials like spandex fibers, polyurethane elastomers, and thermoplastic polyurethanes, valued for their elasticity, durability, and chemical resistance epchems.comsolubilityofthings.comwelinkschem.comchem.companywikipedia.org. THF also finds application in polymer characterization techniques like Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) wikipedia.orgsigmaaldrich.comchem.companychemicalbook.com.

Evolution of Research Paradigms in This compound (B95107) Chemistry

The research landscape surrounding THF has evolved considerably. Initially recognized for its utility as a general-purpose laboratory solvent, its role became more specialized with the advancements in organic synthesis, particularly in the mid-20th century, with the rise of organometallic chemistry and stereoselective synthesis wikipedia.orgidongsung.comaip.org. The development of controlled polymerization techniques, such as living anionic and cationic polymerization, further underscored THF's importance, enabling precise control over polymer molecular weights and architectures organicchemistrytutor.comacs.orgacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgacs.org. More recent research paradigms focus on understanding THF's fundamental conformational dynamics and their impact on reactivity aip.orgresearchgate.net, as well as exploring its application in greener chemistry initiatives, including its use in biomass conversion processes and as a more sustainable solvent alternative idongsung.comnsf.govrsc.org.

Interdisciplinary Approaches in this compound-Related Scientific Investigations

THF's versatility extends across multiple scientific disciplines, fostering interdisciplinary research. In catalysis , it serves as a preferred solvent for various transition metal-catalyzed reactions, influencing catalyst activity, selectivity, and stability ontosight.aiwhiterose.ac.uknsf.govontosight.ai. For example, iron-catalyzed cross-coupling reactions have shown comparable or superior efficiency when conducted in THF or its bio-derived analog, 2-methylthis compound (B130290) nsf.gov.

Within supramolecular chemistry , THF can act as a guest molecule or a templating agent, influencing the self-assembly of complex structures and the transfer of supramolecular chirality solubilityofthings.comfrontiersin.orgrsc.orgacs.org. Its ability to form complexes with metal atoms and dimers, and its role in electron presolvation phenomena, are areas of active investigation acs.org.

In nanotechnology , THF is employed as a solvent or stabilizing agent in the synthesis of nanoparticles, where it can influence particle size and morphology laballey.com. Its coordinating properties are also leveraged in coordination chemistry , where it acts as a ligand, forming stable solvates with various metal ions and playing a role in the design of new coordination complexes ontosight.aichemcess.comresearchgate.netontosight.ai.

Data Tables Illustrating THF's Impact

The following tables highlight specific research findings that demonstrate THF's critical role and impact in various chemical processes.

Table 1: Solvent Effects on Ullmann Coupling Reaction Yields This table illustrates the significant impact of solvent choice on the efficiency of Ullmann coupling reactions, with THF demonstrating high yields across different bond formations researchgate.net.

| Reaction Type | Solvent | Catalyst | Yield (%) |

| C-C Coupling | Toluene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 79 |

| C-C Coupling | Benzene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 68 |

| C-C Coupling | DMF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 99 |

| C-C Coupling | THF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 98 |

| C-C Coupling | Water | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 97 |

| C-O Coupling | Toluene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 72 |

| C-O Coupling | Benzene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 59 |

| C-O Coupling | DMF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 96 |

| C-O Coupling | THF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 90 |

| C-O Coupling | Water | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 89 |

| C-N Coupling | Toluene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 63 |

| C-N Coupling | Benzene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 49 |

| C-N Coupling | DMF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 94 |

| C-N Coupling | THF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 90 |

| C-N Coupling | Water | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 89 |

Table 2: THF's Role in Copolymerization: THF and Propylene (B89431) Oxide (PO) This table presents data from the cationic ring-opening copolymerization of THF with PO, demonstrating how THF influences polymer characteristics like molecular weight and polydispersity over time lew.ro.

| Monomer Feed Ratio [THF]/[PO] | Polymerization Time (min) | Yield (g) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PMI = Mw/Mn) |

| 1.08 | 10 | 1.2 | 10,500 | 1.5 |

| 1.08 | 30 | 2.5 | 14,700 | 1.6 |

| 1.08 | 60 | 4.0 | 17,500 | 1.7 |

Table 3: Solvent Effects on HMF Yield from Cellulose Conversion This data highlights THF's effectiveness as a solvent in biomass conversion, significantly improving the yield of 5-hydroxymethylfurfural (B1680220) (HMF) compared to water alone frontiersin.org.

| Solvent System | Catalyst | HMF Yield (%) | Notes |

| Water | H₂SO₄ | ~20 | Baseline yield |

| THF | H₂SO₄ | ~60 | Highest yield among single solvents tested |

| THF/DMSO (1:1) | H₂SO₄ | ~98 | Enhanced yield with co-solvent |

Compound Name List

this compound (THF)

Polythis compound (PTMEG)

Poly(tetramethylene ether) glycol (PTMEG)

Poly(tetramethylene oxide)

Polyvinyl chloride (PVC)

Polyurethane (PU)

Grignard reagents

Organolithium compounds

Boranes

2-Methylthis compound (2-MeTHF)

Dimethoxyethane (DME)

Propylene oxide (PO)

Ethylene (B1197577) oxide (EO)

5-Hydroxymethylfurfural (HMF)

Levulinic acid (LA)

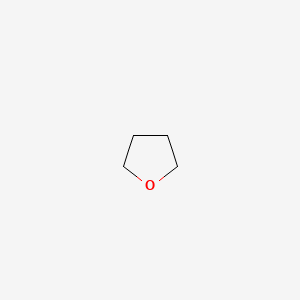

Structure

3D Structure

Properties

IUPAC Name |

oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYURNTSHIVDZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tetrahydrofuran | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrahydrofuran | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-97-3 | |

| Record name | Poly(tetrahydrofuran) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021328 | |

| Record name | Tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor. | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Peroxide (as hydrogen peroxide): 0.015%, water: 0.02% | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, mobile liquid, Water-white liquid, Colorless liquid | |

CAS No. |

109-99-9, 24979-97-3 | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, tetrahydro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furan, tetrahydro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N8FZZ6PY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furan, tetrahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LU5ACA30.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F | |

| Record name | TETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1582 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofuran | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydrofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000246 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAHYDROFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/107 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Tetrahydrofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0602.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Tetrahydrofuran and Its Functionalized Derivatives

Catalytic Strategies for Tetrahydrofuran (B95107) Production

Heterogeneous Catalysis in Hydrogenation of Furan (B31954) and Maleic Anhydride (B1165640) Derivatives

The production of this compound (THF) through the hydrogenation of furan and maleic anhydride derivatives is a significant industrial process that relies heavily on the efficacy of heterogeneous catalysts. These catalysts are crucial for achieving high yields and selectivity under specific reaction conditions.

The hydrogenation of furan to THF is a well-established method. Sponge nickel catalysts, such as Raney® nickel, have been traditionally employed for this transformation. acs.org To enhance the catalytic performance, promoters like iron and chromium have been incorporated into sponge nickel catalysts. acs.org These promoters can lead to improved activity and stability of the catalyst. The reaction is typically carried out in a fixed-bed reactor where furan, often diluted with THF, is reacted with hydrogen at elevated temperatures and pressures. acs.org For instance, a continuous up-flow packed bed reactor can be used with a constant heat input, processing a liquid feed of furan in THF with an excess of hydrogen. acs.org Photocatalytic approaches have also been explored, where metal-loaded titanium(IV) oxide (TiO2) suspensions in alcohol can facilitate the hydrogenation of furan to THF without the need for external hydrogen gas. organic-chemistry.org In such systems, palladium as a co-catalyst has demonstrated high apparent quantum efficiency. organic-chemistry.org

The hydrogenation of maleic anhydride to THF is a more complex process that often involves a series of reaction steps and bifunctional catalysts. These catalysts typically possess both a hydrogenating component and a dehydrating component. A common combination includes a Cu-ZnO-ZrO₂ catalyst for hydrogenation and H-Y zeolite for dehydration. nih.gov The ratio of the metallic components in the hydrogenation catalyst is critical for optimal performance. For example, a specific Cu/ZnO ratio in a Cu-ZnO-ZrO₂ catalyst has been shown to achieve 100% conversion of maleic anhydride with a THF selectivity of 46% at 50 bar and 493 K. nih.gov The reaction pathway can proceed through intermediates like succinic anhydride, which is then further hydrogenated. researchgate.net Two-stage processes have also been developed to manage the corrosive nature of maleic acid (formed from the anhydride in the presence of water) and to optimize the reaction conditions for different steps. nih.gov In such a setup, the first stage might focus on the hydrogenation of maleic acid to succinic acid at a controlled temperature to minimize corrosion, followed by a second stage for the subsequent conversion to THF. nih.gov

Table 1: Heterogeneous Catalytic Systems for this compound Production

| Feedstock | Catalyst System | Reaction Conditions | Conversion (%) | THF Selectivity (%) |

|---|---|---|---|---|

| Maleic Anhydride | Cu-ZnO-ZrO₂ / H-Y Zeolite | 50 bar, 493 K | 100 | 46 |

| Furan | Fe, Cr-promoted nickel sponge | Elevated temperature and pressure | High | High |

| Furan | Palladium-loaded TiO₂ (photocatalytic) | UV irradiation, alcoholic suspension | Near quantitative | High |

Homogeneous Catalysis for 1,4-Butanediol (B3395766) Cyclodehydration to this compound

The industrial synthesis of this compound (THF) has traditionally involved the cyclodehydration of 1,4-butanediol (BDO) using homogeneous acid catalysts. rsc.org This process, however, often requires high temperatures and pressures, making it energy-intensive. rsc.org The reaction mechanism in aqueous media is complex and can be influenced by the pH of the solution. chemistryworld.com While the presence of H+ ions from added acids can catalyze the dehydration, water itself can also act as a proton donor in high-temperature liquid water (HTW), facilitating the reaction even without an added catalyst. chemistryworld.com

Various homogeneous catalysts have been investigated to improve the efficiency of BDO cyclodehydration. Zirconium sulfate (B86663) (Zr(SO₄)₂) has been demonstrated as an effective catalyst for this transformation, capable of achieving high yields of THF. rsc.org The reaction can be carried out in a reactor where BDO is passed over the catalyst, and the resulting THF is separated from water and any unreacted BDO, which can then be recycled. rsc.org The performance of such catalysts can be influenced by pretreatment conditions, such as heating in an inert gas atmosphere. rsc.org

While homogeneous catalysts offer good reactivity, their separation from the product mixture can be challenging. This has led to research into heterogenized systems that combine the advantages of both homogeneous and heterogeneous catalysis. For instance, supported silicotungstic acid has been shown to be an active catalyst for the liquid-phase dehydration of BDO to THF. nih.gov The choice of support material, such as TiO₂, can significantly influence the catalytic activity. nih.gov These supported catalysts offer the potential for easier recovery and reuse, contributing to a more sustainable process. rsc.org

Table 2: Homogeneous and Supported Catalysts for 1,4-Butanediol Cyclodehydration

| Catalyst System | Support | Reaction Medium | Key Findings |

|---|---|---|---|

| Sulfuric Acid (Industrial Process) | None (Homogeneous) | Neat or Aqueous BDO | High temperature and pressure required |

| Zirconium Sulfate (Zr(SO₄)₂) | None or Carrier | Neat or Aqueous BDO | High THF yields, simple process |

| Silicotungstic Acid | TiO₂, Kaolin, Kieselguhr | Liquid Phase | TiO₂ support showed high activity |

Biocatalytic Pathways to this compound and Analogues

Biocatalytic methods present an alternative and often more stereoselective approach to the synthesis of this compound (THF) and its derivatives. These methods utilize enzymes to catalyze specific chemical transformations, often under mild reaction conditions.

One notable biocatalytic strategy involves the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes can facilitate the oxidation of cyclic ketones to lactones, which can then serve as precursors for the synthesis of THF-based natural products. nih.gov This chemo-enzymatic approach allows for the introduction of multiple stereogenic centers in a limited number of reaction steps. nih.gov For example, starting from simple, achiral building blocks, complex THF analogues can be synthesized with high optical purities. nih.gov The use of different BVMOs can lead to the formation of various biologically interesting natural products. nih.gov

While the direct biocatalytic production of bulk THF is less common, the synthesis of functionalized THF rings is a significant area of research, particularly in the pharmaceutical industry. Enzymes can be employed in the synthesis of THF analogues that are key structural motifs in a range of biologically active compounds. rsc.org For instance, the enzymatic synthesis of THF analogues of natural products like FR901464 has been explored to study their biological activity. rsc.org

Development of Bio-Based this compound Synthesis Routes from Renewable Feedstocks

The increasing demand for sustainable chemical production has spurred research into bio-based routes for synthesizing this compound (THF) from renewable feedstocks. rsc.org Lignocellulosic biomass, a readily available and non-food-competing resource, is a primary focus for the production of platform molecules that can be converted to THF. nih.govescholarship.org

A key intermediate in the bio-based production of THF is furfural (B47365), which is derived from the dehydration of pentose (B10789219) sugars found in the hemicellulose fraction of lignocellulosic biomass. google.comgoogle.com Furfural can be converted to furan through decarbonylation, and the resulting furan is then hydrogenated to THF. google.comgoogle.com This process can be carried out in a single step using a palladium-on-carbon catalyst under elevated temperature and hydrogen pressure. google.comgoogle.com The selectivity towards THF can be influenced by the reaction conditions, such as furfural concentration and catalyst loading. google.comgoogle.com

Another important bio-based pathway to THF involves the production of 1,4-butanediol (BDO) from renewable resources, which is then cyclodehydrated to THF. rsc.org Bio-based BDO can be synthesized through the fermentation of sugars or the catalytic hydrogenation of succinic acid, which is also a bio-derived platform chemical. rsc.org

Table 3: Bio-Based Routes to this compound

| Renewable Feedstock | Key Intermediate | Conversion Steps | Catalyst/Process |

|---|---|---|---|

| Lignocellulosic Biomass (Hemicellulose) | Furfural | Decarbonylation to Furan, then Hydrogenation | Palladium on Carbon |

| Lignocellulosic Biomass (Sugars) | 1,4-Butanediol (via fermentation or succinic acid) | Cyclodehydration | Acid Catalyst |

| Lignocellulosic Biomass | Sugars | Direct catalytic conversion | Co-solvent systems (e.g., THF/water) |

Stereoselective Synthesis of Substituted this compound Derivatives

The stereoselective synthesis of substituted tetrahydrofurans is of great importance due to the prevalence of this structural motif in a wide range of natural products and biologically active molecules. nih.gov Various synthetic methodologies have been developed to control the stereochemistry of the this compound ring.

Ring Expansion Reactions of Oxetanes and Thietanes for this compound Formation

Ring expansion reactions of four-membered heterocycles, such as oxetanes and thietanes, provide a powerful strategy for the stereoselective synthesis of substituted tetrahydrofurans. These reactions typically involve the reaction of the heterocycle with a carbene or carbene equivalent, leading to the formation of an ylide intermediate that rearranges to the five-membered ring product.

The ring expansion of oxetanes has been extensively studied. nih.gov Copper-catalyzed reactions of oxetanes with diazoesters can generate oxonium ylides that undergo a rsc.orgnih.gov- or rsc.orgrsc.org-sigmatropic rearrangement to afford this compound derivatives. nih.gov The use of chiral ligands in conjunction with the copper catalyst can induce high levels of diastereoselectivity and enantioselectivity in the ring-expanded product. nih.gov However, this transformation is often limited to oxetanes that bear a cation-stabilizing substituent. nih.gov Photochemical methods have also been developed for the ring expansion of oxetanes, offering a metal-free alternative. rsc.orgresearchgate.net

The ring expansion of thietanes to form tetrahydrothiophenes (thiolanes) has also been investigated, and the underlying mechanisms can provide insights into the analogous reactions of oxetanes. rsc.orgresearchgate.net These reactions can also be initiated photochemically and proceed through a diradical pathway. rsc.org The stereochemical outcome of the ring expansion can differ between oxygen and sulfur ylides due to differences in bond lengths in the respective ylide intermediates. rsc.org Electrophilic ring expansion is a major process for thietanes, where reaction with carbenes or nitrenes leads to a Stevens-type rearrangement. researchgate.net

Table 4: Ring Expansion Reactions for this compound Synthesis

| Starting Heterocycle | Reagent | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Oxetane | Diazoester | Copper catalyst with chiral ligand | High diastereoselectivity and enantioselectivity |

| Oxetane | Aryldiazoacetate | Photochemical (blue LEDs) | Metal-free, mild conditions |

| Thietane | Carbene/Nitrene | Electrophilic conditions | Stevens-type rearrangement |

Intramolecular Cyclization Reactions for this compound Ring Construction

The construction of the this compound (THF) ring via intramolecular cyclization is a cornerstone of synthetic organic chemistry, offering reliable pathways to this prevalent heterocyclic motif. These methods generally involve a precursor molecule containing a hydroxyl group and a suitably positioned reactive site, which undergo a ring-closing reaction. The specific nature of the reactive site and the reaction conditions dictate the mechanism and stereochemical outcome of the cyclization.

Classical approaches frequently employ intramolecular SN2 reactions where a hydroxyl group displaces a tethered leaving group, such as a halide or a sulfonate. nih.gov A well-established strategy involves the cyclization of homoallylic alcohols. For instance, sulfonyl-substituted homoallylic alcohols can be treated with a base to induce a 5-endo-trig cyclisation, yielding 2,5-disubstituted tetrahydrofurans with a phenylsulfonyl group at the 3-position. ic.ac.uk The stereoselectivity of this process can be controlled by the geometry of the vinylic sulfone double bond in the starting material. ic.ac.uk

Another powerful intramolecular strategy is the ring-opening of epoxides by a tethered alcohol nucleophile. nih.gov This method is widely used in the synthesis of complex molecules. The requisite epoxy-alcohol can be subjected to either acid or base catalysis to promote the cyclization. For example, treating a γ,δ-epoxy-alcohol with camphorsulfonic acid can lead to the formation of a this compound derivative in high yield and diastereoselectivity through an intermediate allyl cation. nih.gov

Radical cyclizations provide an alternative pathway, particularly for the synthesis of highly substituted tetrahydrofurans. Organotellurium and organoselenium intermediates have proven effective in this regard. acs.org For example, β-(allyloxy)alkyl aryl tellurides, synthesized from the ring-opening of epoxides, undergo group transfer cyclization upon photolysis to yield 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans. acs.org Similarly, β-(allyloxy)alkyl aryl selenides can undergo reductive radical cyclization in the presence of tributyltin hydride to afford 2-substituted 4-methyltetrahydrofurans. acs.org These reactions often exhibit a preference for the trans-disubstituted product, a selectivity that can be enhanced at lower reaction temperatures. acs.org

A summary of representative intramolecular cyclization strategies is presented below.

Table 1: Comparison of Intramolecular Cyclization Methodologies for this compound Synthesis

| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Typical Product | Reference |

|---|---|---|---|---|

| SN2-type Cyclization | Sulfonyl-substituted homoallylic alcohol | Base (e.g., KOBut) | 2,5-disubstituted-3-phenylsulfonyl-THF | ic.ac.uk |

| Epoxide Ring-Opening | γ,δ-epoxy-alcohol | Acid (e.g., camphorsulfonic acid) | Substituted THF | nih.gov |

| Group Transfer Cyclization | β-(allyloxy)alkyl aryl telluride | Photolysis, hexabutylditin | 2,4-disubstituted THF | acs.org |

| Reductive Radical Cyclization | β-(allyloxy)alkyl aryl selenide | Tributyltin hydride, AIBN | 2,4-disubstituted THF | acs.org |

Multicomponent Annulation Strategies to this compound Cores

Multicomponent annulation reactions, particularly [3+2] cycloadditions, represent a highly efficient and atom-economical approach to constructing substituted this compound rings. These strategies involve the coupling of three or more starting materials in a single operation to build the heterocyclic core, allowing for rapid increases in molecular complexity.

A notable [3+2] annulation strategy utilizes allylsilanes as the three-carbon component. nih.gov In these reactions, a Lewis acid activates a carbonyl compound, which then undergoes nucleophilic attack by the allylsilane. This generates a stabilized siliranium ion intermediate that is intramolecularly trapped by a pendant alkoxide, yielding the this compound product. nih.gov This methodology has been extended to a three-component synthesis that couples two different aldehydes with an (E)-γ-(dimethylphenylsilyl)allylboronate. nih.gov

Strained-ring substrates, such as epoxides and cyclopropanes, are also effective three-atom components in [3+2] annulation reactions. nih.gov For example, 2-vinylepoxides can react with activated alkenes in the presence of a Palladium(0) catalyst. The transformation proceeds via oxidative addition of the palladium catalyst to the epoxide, forming a zwitterionic π-allyl palladium intermediate which then reacts with the alkene to furnish the this compound ring. nih.gov

Another powerful approach involves the generation of carbonyl ylides, which serve as 1,3-dipoles in [3+2] cycloadditions with various dipolarophiles. The intramolecular generation of a carbonyl ylide from an α-diazo ketone bearing a tethered carbonyl group, followed by an intermolecular cycloaddition with an alkene or allene, provides a direct route to highly substituted tetrahydrofurans. nih.gov For instance, the reaction of such a diazo ketone with allene, catalyzed by Rhodium(II) acetate, proceeds through a carbonyl ylide intermediate to give the bicyclic THF adduct in good yield. nih.gov

Table 2: Overview of [3+2] Annulation Strategies for this compound Synthesis

| Three-Atom Component | Two-Atom Component | Catalyst/Promoter | Key Intermediate | Reference |

|---|---|---|---|---|

| Allylsilane | Aldehyde | Lewis Acid (e.g., SnCl4) | Siliranium ion | nih.gov |

| 2-Vinylepoxide | Activated Alkene | Pd(0) catalyst | π-allyl palladium complex | nih.gov |

| Carbonyl Ylide (from α-diazo ketone) | Allene | Rh2(OAc)4 | Carbonyl ylide | nih.gov |

Mechanistic Elucidation of Novel this compound Synthesis Pathways

Understanding the reaction mechanisms underlying novel THF syntheses is crucial for optimizing reaction conditions and controlling stereoselectivity. A combination of experimental kinetics and computational studies, such as Density Functional Theory (DFT), has provided deep insights into the transition states and intermediates of these complex transformations.

One area of investigation has been the photochemical ring expansion of oxetanes to tetrahydrofurans. Mechanistic studies, supported by DFT calculations, suggest that this metal-free reaction proceeds via a diradical pathway. rsc.org The photochemical conditions lead to the formation of an oxygen ylide intermediate, and the differing bond lengths within this intermediate dictate the distinct stereochemical outcomes observed in the final this compound product. rsc.org

The mechanism of the Ru-catalyzed oxidative cyclisation of 1,5-dienes to form cis-2,5-disubstituted tetrahydrofurans has also been investigated in detail using DFT simulations. nih.gov These studies have revealed a complex catalytic cycle where the co-oxidant (e.g., NaIO4) plays a critical role not just in regenerating the catalyst but also in the cyclisation step itself and the final release of the diol product from the ruthenium center. The initial proposal of a (2+2) suprafacial addition of a metal-oxo species across the double bonds has been refined, with calculations identifying a Ru(VI) dioxoglycolate intermediate as central to the reaction pathway. nih.gov

In radical cyclizations, the stereochemical outcome is often rationalized by analyzing the transition state geometry. For the reductive radical cyclization of β-(allyloxy)alkyl aryl selenides, the consistent preference for trans-2,4-disubstituted tetrahydrofurans is explained by a chair-like transition state. acs.org In this arrangement, the substituent at the 2-position preferentially occupies a pseudoequatorial position to minimize steric interactions, leading to the observed trans diastereomer as the major product. acs.org

Even classical reactions like the dehydration of 1,4-butanediol have been subject to renewed mechanistic scrutiny, particularly in high-temperature water. researchgate.netsemanticscholar.org Kinetic experiments have shown that while the reaction is acid-catalyzed at high and low pH, the rate is surprisingly insensitive to pH near neutral conditions. This suggests a mechanism where, in addition to H+, the water molecule itself can act as a proton donor, highlighting the unique catalytic properties of water under high-temperature conditions. researchgate.net

Table 3: Mechanistic Insights into Select this compound Synthesis Pathways

| Reaction Pathway | Method of Study | Key Mechanistic Finding | Consequence | Reference |

|---|---|---|---|---|

| Photochemical Ring Expansion of Oxetanes | DFT Calculations | Proceeds via a diradical pathway after oxygen ylide formation. | Stereochemical outcome is determined by ylide intermediate bond lengths. | rsc.org |

| Ru-catalyzed Oxidative Cyclization of 1,5-Dienes | DFT Simulations | Co-oxidant (NaIO4) is involved in the cyclization step. | Elucidates the complex role of the co-oxidant beyond catalyst regeneration. | nih.gov |